molecular formula C13H23NO7S B15335244 1-(Tert-butyl) 3-methyl 5-((methylsulfonyl)oxy)piperidine-1,3-dicarboxylate

1-(Tert-butyl) 3-methyl 5-((methylsulfonyl)oxy)piperidine-1,3-dicarboxylate

Cat. No.: B15335244
M. Wt: 337.39 g/mol
InChI Key: BIYOJNIHAFJNLA-UHFFFAOYSA-N
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Description

1-(tert-Butyl) 3-methyl 5-((methylsulfonyl)oxy)piperidine-1,3-dicarboxylate is a high-purity piperidine derivative supplied for advanced pharmaceutical research and development . This compound, with the molecular formula C13H23NO7S, features a mesylate (methylsulfonyloxy) functional group, making it a versatile synthetic intermediate and key building block in organic synthesis . This chemical is particularly valuable in the design and synthesis of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality in targeted protein degradation . Research demonstrates its application in the development of covalent Von Hippel-Lindau (VHL) E3 ligase binders. In this context, the compound serves as a critical precursor for generating sulfonyl fluoride-based ligands that covalently bind to serine residues (e.g., Ser110) within the HIF1α binding site of VHL . These covalent VHL ligands can be incorporated into bifunctional degraders to induce targeted protein degradation of challenging targets, such as BRD4 and the androgen receptor, showcasing its significant potential in drug discovery . Please note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H23NO7S

Molecular Weight

337.39 g/mol

IUPAC Name

1-O-tert-butyl 3-O-methyl 5-methylsulfonyloxypiperidine-1,3-dicarboxylate

InChI

InChI=1S/C13H23NO7S/c1-13(2,3)20-12(16)14-7-9(11(15)19-4)6-10(8-14)21-22(5,17)18/h9-10H,6-8H2,1-5H3

InChI Key

BIYOJNIHAFJNLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)OS(=O)(=O)C)C(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Tert-butyl) 3-methyl 5-((methylsulfonyl)oxy)piperidine-1,3-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

    Methylation: The methyl group is added through methylation reactions using methylating agents such as methyl iodide.

    Sulfonylation: The methylsulfonyl group is introduced through sulfonylation reactions using reagents like methylsulfonyl chloride.

Industrial production methods often involve optimization of these steps to enhance yield and purity, employing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

1-(Tert-butyl) 3-methyl 5-((methylsulfonyl)oxy)piperidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(Tert-butyl) 3-methyl 5-((methylsulfonyl)oxy)piperidine-1,3-dicarboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: The compound is utilized in biochemical assays and as a probe to investigate biological pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and in drug discovery research.

    Industry: The compound finds applications in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Tert-butyl) 3-methyl 5-((methylsulfonyl)oxy)piperidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Core Ring and Substituent Variations

Compound Name Core Structure Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
1-(tert-butyl) 3-methyl (S)-3-(methylsulfonyl)pyrrolidine-1,3-dicarboxylate Pyrrolidine Methylsulfonyl (3) 297.27 ERK inhibitor intermediate
1-tert-butyl 3-methyl 5-aminopiperidine-1,3-dicarboxylate Piperidine Amino (5) 294.77 (HCl salt) Pharmaceutical intermediate
1-(tert-butyl) 3-methyl 3-allylpiperidine-1,3-dicarboxylate Piperidine Allyl (3) 283.37 Conformational studies
1-(tert-butyl) 3-methyl 5-hydroxypiperidine-1,3-dicarboxylate Piperidine Hydroxyl (5) 260.31 Solubility enhancer
TAK-272 (Renin inhibitor) Piperidine Benzimidazole-carbonyl (5) ~500 (estimated) Hypertension treatment

Key Observations :

  • Ring Size : Pyrrolidine analogs (5-membered ring) exhibit higher ring strain and different conformational flexibility compared to piperidine (6-membered) derivatives, influencing reactivity and binding affinity .
  • Substituent Position: Substituents at position 5 (e.g., mesyloxy, amino) are oriented for axial or equatorial interactions in piperidine, affecting steric and electronic properties. For example, the mesyloxy group in the target compound enhances electrophilicity at C5, unlike C3-substituted analogs (e.g., allyl, trifluoromethyl) .
  • Hydroxyl (5-position): Increases polarity and solubility but reduces stability under acidic conditions . Mesyloxy (5-position): Acts as a leaving group for SN2 reactions or Suzuki couplings, useful in fragment-based drug design .

Physical Properties and Stability

  • Lipophilicity : The tert-butyl and methyl esters increase lipophilicity (logP ~2.5–3.0), while the mesyloxy group adds polarity. This balance may improve membrane permeability compared to hydroxylated analogs (logP ~1.5–2.0) .
  • Stability: Sulfonate esters are stable under basic conditions but hydrolyze in acidic or nucleophilic environments. In contrast, allyl or amino-substituted analogs are more stable toward hydrolysis but may oxidize or degrade under oxidative conditions .

Q & A

Q. How can researchers optimize the synthesis of 1-(tert-butyl) 3-methyl 5-((methylsulfonyl)oxy)piperidine-1,3-dicarboxylate to improve yield and purity?

  • Methodological Answer : Synthesis optimization typically involves multi-step reactions starting from piperidine derivatives. Key parameters include:
  • Base selection : Use triethylamine to neutralize byproducts (e.g., HCl) during tert-butyloxycarbonyl (Boc) protection .
  • Solvent choice : Dichloromethane or THF at controlled temperatures (e.g., 0–25°C) to stabilize intermediates .
  • Stepwise monitoring : Employ TLC or HPLC to track reaction progress and isolate intermediates.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane improves purity.

Q. What characterization techniques are critical for verifying the structure and purity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and functional groups (e.g., tert-butyl, methylsulfonyloxy). Compare peaks to analogous piperidine derivatives .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ or [M+Na]+ ions). Discrepancies >2 ppm suggest impurities .
  • Infrared (IR) spectroscopy : Detect key absorptions (e.g., C=O stretch at ~1700 cm1^{-1} for ester groups) .
  • Melting point analysis : Sharp melting ranges indicate high crystallinity and purity.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents .
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Toxicity mitigation : Avoid inhalation; use respirators if ventilation is inadequate. Monitor for acute symptoms (e.g., respiratory irritation) and seek medical attention if exposure occurs .

Advanced Research Questions

Q. How can computational methods enhance the design of reactions involving this compound?

  • Methodological Answer :
  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and intermediates, reducing trial-and-error experimentation .
  • Machine learning (ML) : Train models on existing reaction data (e.g., solvent effects, temperature) to optimize conditions for sulfonylation or esterification steps .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide functionalization for medicinal chemistry applications .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts or spectral anomalies)?

  • Methodological Answer :
  • Cross-validation : Replicate reactions under identical conditions to confirm reproducibility.
  • Advanced analytics : Use 2D NMR (e.g., HSQC, HMBC) or X-ray crystallography to reassign ambiguous spectral signals .
  • Mechanistic reevaluation : Probe competing pathways (e.g., via kinetic isotope effects) to explain byproduct formation .

Q. How does stereochemistry at the piperidine ring influence the compound’s reactivity and bioactivity?

  • Methodological Answer :
  • Stereoselective synthesis : Employ chiral catalysts (e.g., organocatalysts or metal complexes) to control configuration at C3 and C5 positions .
  • Biological assays : Compare enantiomers in vitro (e.g., enzyme inhibition assays) to correlate stereochemistry with activity. For example, axial vs. equatorial substituents may alter binding affinity .

Q. What methodologies enable the study of hydrolytic stability in ester and sulfonate groups under physiological conditions?

  • Methodological Answer :
  • pH-dependent kinetics : Conduct stability tests in buffers (pH 1–9) at 37°C, monitoring degradation via LC-MS.
  • Computational modeling : Calculate hydrolysis activation energies using solvation models (e.g., COSMO-RS) .
  • Protecting group alternatives : Compare Boc with other groups (e.g., Fmoc) for improved stability in drug delivery systems .

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